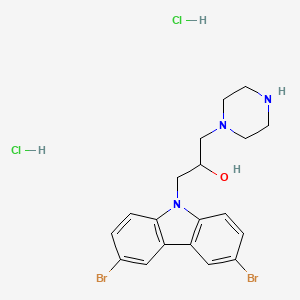
Bax Channel Blocker
概要
説明
脳特異的血管新生阻害剤1は、ヒトのBAI1遺伝子によってコードされるタンパク質です。 これは、接着型Gタンパク質共役受容体ファミリーに属し、食作用、シナプス形成、血管新生の阻害など、様々な細胞プロセスにおいて重要な役割を果たしています .
準備方法
脳特異的血管新生阻害剤1の調製には、複雑な遺伝子工学および生化学的手法が用いられます。通常は、BAI1遺伝子を適切なベクターに挿入し、細菌や哺乳類細胞などの宿主細胞で発現させる組換えDNA技術によって合成されます。 タンパク質はその後、クロマトグラフィー法を用いて精製されます .
化学反応の分析
脳特異的血管新生阻害剤1は、主に他のタンパク質や細胞成分との相互作用を含む様々な生化学反応を受けます。アポトーシス細胞上のホスファチジルセリンに結合し、マクロファージによるそれらの取り込みを促進することが知られています。 この相互作用は、小型GTPase Rac1を含むシグナル伝達カスケードをトリガーし、アポトーシス細胞の内部移行につながります .
科学研究への応用
脳特異的血管新生阻害剤1は、数多くの科学研究への応用があります。
がん治療: 抗腫瘍効果と抗血管新生効果について調査されています。
神経科学: BAI1は、樹状突起の樹状化とシナプス形成において重要な役割を果たし、神経細胞の結合と機能に影響を与えます.
科学的研究の応用
Brain-specific angiogenesis inhibitor 1 has numerous scientific research applications:
Cancer Therapy: It has been explored for its anti-tumor and anti-angiogenic effects.
Neuroscience: BAI1 plays a crucial role in dendritic arborization and synaptogenesis, impacting neuronal connectivity and function.
作用機序
脳特異的血管新生阻害剤1は、いくつかのメカニズムを通じてその効果を発揮します。
類似化合物との比較
脳特異的血管新生阻害剤1は、食作用、シナプス形成、抗血管新生における特定の役割のために、接着型Gタンパク質共役受容体のなかでもユニークな存在です。類似の化合物には以下のようなものがあります。
脳特異的血管新生阻害剤2 (BAI2): 同様の抗血管新生特性を共有していますが、発現パターンと特定の細胞機能が異なります。
脳特異的血管新生阻害剤3 (BAI3): シナプス形成と食作用にも関与していますが、異なる分子標的と経路を持っています.
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKCAFKXZFOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369557 | |
| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335165-68-9 | |
| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Bax Channel Blockers?
A: Bax Channel Blockers inhibit the formation of Bax channels on the outer mitochondrial membrane. [] Bax, a pro-apoptotic protein, typically oligomerizes and forms pores in the membrane, leading to the release of cytochrome c and activation of the apoptotic cascade. By blocking this channel formation, these compounds can inhibit apoptosis. [, ]
Q2: How effective are Bax Channel Blockers in reversing the effects of aging in bone marrow stromal cells (BMSCs)?
A: Studies indicate that Bax Channel Blockers can partially reverse age-related changes in BMSCs. [, ] In particular, treating aged BMSCs with Bax Channel Blocker reduced the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels. [, ] Additionally, these compounds enhanced the expression of stem cell markers like Nanog and Oct-4, suggesting a rejuvenation effect. [, ] Furthermore, this compound treatment improved the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-related genes and enhanced ALP and Alizarin Red staining. [, ]
Q3: Have Bax Channel Blockers shown efficacy in cancer models?
A: While not directly addressed in the provided papers, one study investigates the effects of Azoxystrobin, a fungicide acting as a ubiquinol oxidation inhibitor of mitochondrial respiratory complex III, on human esophageal squamous cell carcinoma KYSE-150 cells. [] This compound, while not a this compound, induces apoptosis through a similar mechanism by targeting the mitochondrial pathway. [] This suggests that targeting the mitochondrial pathway, whether through Bax Channel Blockers or other mechanisms, could be a potential therapeutic strategy for cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


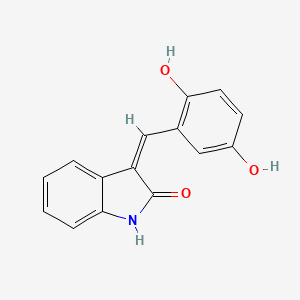
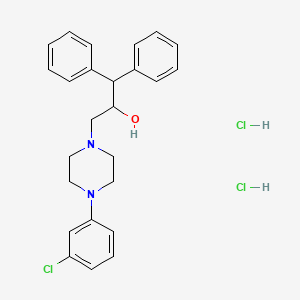
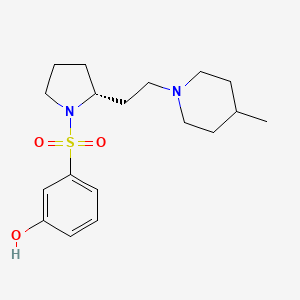

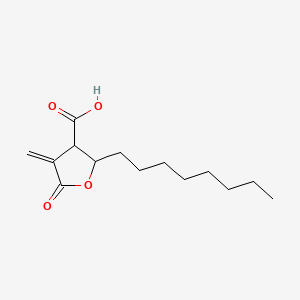

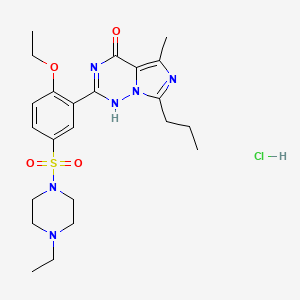
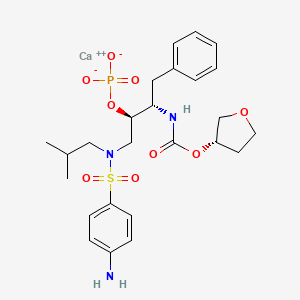
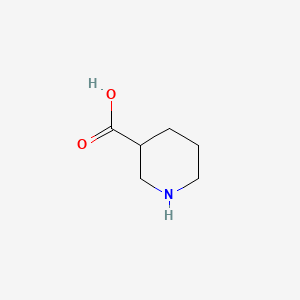
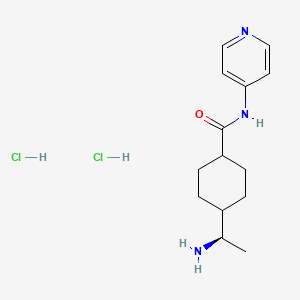
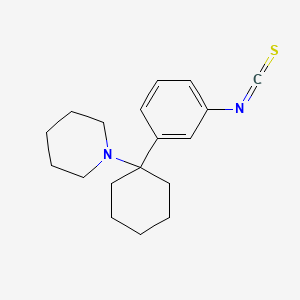
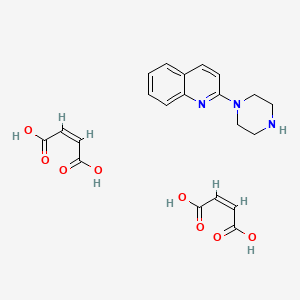
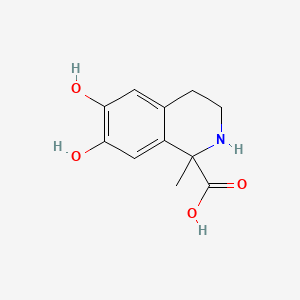
![(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1662245.png)
